3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone
Overview
Description
3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group, a furylmethyl group, and a hydroxy-pyridinone core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyridinone core, followed by the introduction of the fluorobenzyl and furylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts, such as palladium or copper complexes, can also enhance the reaction rates and selectivity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorobenzyl and furylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and halogenating agents like thionyl chloride or phosphorus tribromide for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, or it may interact with cellular receptors to trigger signaling cascades. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorobenzyl)-5-[(5-methyl-2-furyl)methylene]imidazolidine-2,4-dione
- N-(4-fluorobenzyl)-N-(2-furylmethyl)amine
- 6-Ethyl-3-{[(4-fluorobenzyl)(2-furylmethyl)amino]methyl}-2(1H)-quinolinone
Uniqueness
Compared to similar compounds, 3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-(furan-2-ylmethyl)-4-hydroxypyridin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-13-5-3-12(4-6-13)10-15-16(20)7-8-19(17(15)21)11-14-2-1-9-22-14/h1-9,20H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGEZSFMSEAFEDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326943 | |
Record name | 3-[(4-fluorophenyl)methyl]-1-(furan-2-ylmethyl)-4-hydroxypyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820690 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477856-07-8 | |
Record name | 3-[(4-fluorophenyl)methyl]-1-(furan-2-ylmethyl)-4-hydroxypyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.